1-[(3-Chlorophenyl)azamethylene]-4,4,8-trimethyl-4,5-dihydro-1,2-dithioleno[5, 4-c]quinoline
1-[(3-Chlorophenyl)azamethylene]-4,4,8-trimethyl-4,5-dihydro-1,2-dithioleno[5, 4-c]quinoline
Brand Name:
Vulcanchem
CAS No.:
328275-89-4
VCID:
VC0400969
InChI:
InChI=1S/C19H17ClN2S2/c1-11-7-8-15-14(9-11)16-17(19(2,3)22-15)23-24-18(16)21-13-6-4-5-12(20)10-13/h4-10,22H,1-3H3
SMILES:
CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC(=CC=C4)Cl)SS3)(C)C
Molecular Formula:
C19H17ClN2S2
Molecular Weight:
372.9g/mol
1-[(3-Chlorophenyl)azamethylene]-4,4,8-trimethyl-4,5-dihydro-1,2-dithioleno[5, 4-c]quinoline
CAS No.: 328275-89-4
Main Products
VCID: VC0400969
Molecular Formula: C19H17ClN2S2
Molecular Weight: 372.9g/mol
CAS No. | 328275-89-4 |
---|---|
Product Name | 1-[(3-Chlorophenyl)azamethylene]-4,4,8-trimethyl-4,5-dihydro-1,2-dithioleno[5, 4-c]quinoline |
Molecular Formula | C19H17ClN2S2 |
Molecular Weight | 372.9g/mol |
IUPAC Name | N-(3-chlorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
Standard InChI | InChI=1S/C19H17ClN2S2/c1-11-7-8-15-14(9-11)16-17(19(2,3)22-15)23-24-18(16)21-13-6-4-5-12(20)10-13/h4-10,22H,1-3H3 |
Standard InChIKey | NMHIBPAEPWKXDI-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC(=CC=C4)Cl)SS3)(C)C |
Canonical SMILES | CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC(=CC=C4)Cl)SS3)(C)C |
PubChem Compound | 1605214 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume